molecular formula C10H14N5O7P B13415202 Vidarabinemonophosphate

Vidarabinemonophosphate

Cat. No.: B13415202
M. Wt: 347.22 g/mol
InChI Key: UDMBCSSLTHHNCD-DGPXGRDGSA-N
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Description

Vidarabinemonophosphate, also known as 9-β-D-arabinofuranosyladenine monophosphate, is a nucleotide analogue derived from vidarabine. Vidarabine is a nucleoside antibiotic isolated from Streptomyces antibioticus and has antiviral properties. This compound is primarily used for its antiviral activity against DNA viruses, including herpes simplex virus types 1 and 2, and varicella-zoster virus .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vidarabinemonophosphate can be synthesized through various methods. One common method involves dissolving vidarabine in triethyl phosphate and adding phosphorus oxychloride for a low-temperature reaction. The reaction mixture is then subjected to post-treatment processes such as decoloring with activated carbon to obtain the crude product . Another method involves a multi-enzymatic cascade reaction using arabinosyluracil, adenine, and adenosine triphosphate as precursors. This method employs enzymes such as uridine phosphorylase, purine nucleoside phosphorylase, and deoxyadenosine kinase to achieve high conversion rates of this compound .

Industrial Production Methods: The industrial production of this compound typically follows the synthetic routes mentioned above, with optimizations for large-scale production. The process involves careful control of reaction conditions, purification steps, and quality assurance to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Vidarabinemonophosphate undergoes various chemical reactions, including phosphorylation, dephosphorylation, and nucleophilic substitution. It can be phosphorylated to form vidarabine diphosphate and triphosphate, which are active forms of the compound .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include phosphorus oxychloride, triethyl phosphate, and various enzymes such as uridine phosphorylase and purine nucleoside phosphorylase . Reaction conditions typically involve low temperatures and controlled pH to ensure optimal enzyme activity and product stability.

Major Products Formed: The major products formed from the reactions of this compound include vidarabine diphosphate and triphosphate. These phosphorylated forms are crucial for the compound’s antiviral activity, as they inhibit viral DNA polymerase and terminate viral DNA chain elongation .

Scientific Research Applications

Vidarabinemonophosphate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying nucleotide analogues and their interactions with enzymes. In biology, it serves as a tool for investigating viral replication mechanisms and the effects of antiviral agents. In medicine, this compound is used to treat viral infections such as herpes simplex and varicella-zoster .

Mechanism of Action

Vidarabinemonophosphate exerts its antiviral effects through two primary mechanisms: competitive inhibition of viral DNA polymerase and incorporation into the growing viral DNA chain, leading to chain termination. The compound is sequentially phosphorylated by cellular kinases to its active triphosphate form, which competes with deoxyadenosine triphosphate for incorporation into viral DNA. This results in the formation of faulty DNA and destabilization of the viral genome .

Comparison with Similar Compounds

Vidarabinemonophosphate is similar to other nucleotide analogues such as cytarabine and acyclovir. it is unique in its structure, containing an arabinose sugar instead of ribose or deoxyribose. This structural difference contributes to its selective antiviral activity and reduced toxicity compared to other analogues . Similar compounds include cytarabine, which is used primarily in cancer treatment, and acyclovir, which is another antiviral agent used to treat herpes infections .

Properties

Molecular Formula

C10H14N5O7P

Molecular Weight

347.22 g/mol

IUPAC Name

[(2R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6?,7?,10-/m1/s1

InChI Key

UDMBCSSLTHHNCD-DGPXGRDGSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3C(C([C@H](O3)COP(=O)(O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N

Origin of Product

United States

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